molecular formula C56H72Br2N2O4 B13142402 11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

Cat. No.: B13142402
M. Wt: 997.0 g/mol
InChI Key: BLWGKSXNQQOPKV-UHFFFAOYSA-N
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Description

11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is a complex organic compound known for its unique structure and properties. This compound is part of a class of materials that are often used in advanced materials science, particularly in the development of semiconductors and other electronic materials .

Preparation Methods

The synthesis of 11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by a series of cyclization reactions to form the heptacyclic structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the heptacyclic structure allow it to form strong interactions with other molecules, potentially disrupting or modifying their function. The exact pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone stands out due to its unique heptacyclic structure and the presence of bromine atoms. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.

Properties

Molecular Formula

C56H72Br2N2O4

Molecular Weight

997.0 g/mol

IUPAC Name

11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C56H72Br2N2O4/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-59-53(61)41-31-29-39-50-46(58)34-44-48-42(32-30-40(52(48)50)49-45(57)33-43(55(59)63)47(41)51(39)49)54(62)60(56(44)64)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3

InChI Key

BLWGKSXNQQOPKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CCCCCC)CCCCCCCC)Br)Br)C1=O

Origin of Product

United States

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